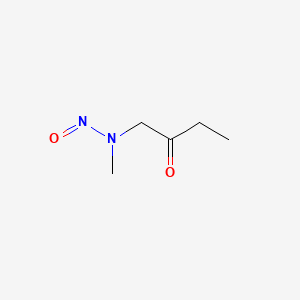

Methyl-2-oxobutylnitrosamine

Description

Structure

3D Structure

Properties

CAS No. |

87425-66-9 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-methyl-N-(2-oxobutyl)nitrous amide |

InChI |

InChI=1S/C5H10N2O2/c1-3-5(8)4-7(2)6-9/h3-4H2,1-2H3 |

InChI Key |

HYLAECCMIFQKDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CN(C)N=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Methyl 2 Oxobutylnitrosamine

Established Synthetic Methodologies for Methyl-2-oxobutylnitrosamine

The primary and most established method for the synthesis of this compound involves the nitrosation of a suitable secondary amine precursor. This reaction is a well-documented pathway for the formation of N-nitrosamines.

Nitrosation Reactions for Compound Formation

The formation of this compound is achieved through the reaction of a secondary amine with a nitrosating agent. The most common nitrosating agent used in laboratory synthesis is nitrous acid (HNO₂), which is typically generated in situ from an acidified solution of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). nih.gov

R₂NH + HNO₂ → R₂N-N=O + H₂O

For this compound, the specific reaction would be:

CH₃NHCH₂CH₂C(O)CH₃ + HNO₂ → CH₃N(N=O)CH₂CH₂C(O)CH₃ + H₂O

The pH of the reaction medium is a critical factor, with optimal nitrosation of secondary amines typically occurring in acidic conditions (around pH 3.4), which facilitates the formation of the active nitrosating species, dinitrogen trioxide (N₂O₃). nih.gov

Table 1: Key Reagents in the Nitrosation of the Precursor to this compound

| Reagent | Role |

| Precursor Amine | Substrate |

| Sodium Nitrite (NaNO₂) | Source of nitrosating agent |

| Acid (e.g., HCl) | Catalyst for nitrous acid formation |

| Solvent (e.g., Water) | Reaction medium |

Identification and Utilization of Precursor Compounds in Synthesis

The direct precursor for the synthesis of this compound is the secondary amine, 4-(methylamino)-2-butanone . The structure of this precursor contains the necessary methylamino group and the 2-oxobutyl chain required for the final product.

The synthesis of this precursor, while not the primary focus of this article, would typically involve standard organic synthesis methods to introduce the methylamino group to a butanone backbone. For instance, it could potentially be synthesized via reductive amination of a suitable keto-aldehyde or through the reaction of a halo-ketone with methylamine. The purity of the 4-(methylamino)-2-butanone precursor is crucial for achieving a high yield and purity of the final nitrosamine (B1359907) product.

Development of Novel Synthetic Approaches for this compound

While the classical nitrosation with acidified nitrite is well-established, research into more efficient and milder synthetic methods for N-nitrosamines is ongoing. One such novel approach that could be applied to the synthesis of this compound involves the use of alternative nitrosating agents under solvent-free conditions.

For example, the use of tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines. scribd.comresearchgate.net This method offers several advantages, including often requiring no additional solvent, proceeding under neutral or mild conditions, and simplifying product isolation. scribd.com This approach would be particularly beneficial for substrates that may be sensitive to strongly acidic conditions.

Another innovative strategy involves rhodium-catalyzed C-H activation where an N-nitroso group can act as a directing group in the synthesis of more complex molecules. acs.org While this is a more advanced application, it highlights the evolving chemistry of the nitroso functional group.

Derivatization Techniques for Enhanced Mechanistic and Analytical Research Applications

For analytical purposes, particularly for techniques like gas chromatography (GC), derivatization of polar analytes is often necessary to increase their volatility and improve chromatographic separation and detection. nih.govobrnutafaza.hr this compound, containing a polar ketone functional group, can be derivatized to enhance its analytical characteristics.

Common derivatization strategies applicable to the ketone group in this compound include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr While the nitrosamine itself does not have an active hydrogen for direct silylation, derivatizing agents can react with the enol form of the ketone. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. gcms.cz

Acylation: This involves the introduction of an acyl group. For ketones, this can be achieved through various reactions, though it is more common for hydroxyl and amino groups. nih.govgcms.cz

Oximation: The ketone functionality can react with hydroxylamine (B1172632) or its derivatives to form an oxime. This not only increases volatility but can also be used to introduce a specific detectable group for sensitive detection methods.

Another approach for the analysis of nitrosamines involves the cleavage of the N-NO bond, followed by derivatization of the resulting amine. For instance, denitrosation can be achieved using hydrobromic acid in acetic acid, and the subsequent amine can be derivatized with a reagent like p-toluenesulfonyl chloride for GC-MS analysis. researchgate.net

Table 2: Common Derivatization Techniques for Keto-Nitrosamines

| Derivatization Technique | Target Functional Group | Common Reagents | Purpose |

| Silylation | Ketone (enol form) | BSTFA, MSTFA | Increase volatility, thermal stability |

| Oximation | Ketone | Hydroxylamine | Increase volatility, enhance detection |

| Denitrosation-Sulfonylation | Nitrosamino | HBr/Acetic Acid, p-toluenesulfonyl chloride | Indirect analysis via amine derivative |

Fundamental Chemical Reactivity and Decomposition Pathways of Methyl 2 Oxobutylnitrosamine

Acid-Catalyzed Hydrolysis and Protonation Mechanisms

The hydrolysis of N-nitrosamines in acidic conditions is a well-established reaction pathway that proceeds through initial protonation. For Methyl-2-oxobutylnitrosamine, there are two primary sites susceptible to protonation: the nitrosamine (B1359907) group and the carbonyl oxygen of the 2-oxobutyl substituent.

The general mechanism for acid-catalyzed hydrolysis of a nitrosamine involves the protonation of the nitrogen or, more commonly, the oxygen atom of the nitroso group by a hydronium ion (H₃O⁺) chemguide.co.uk. This initial step enhances the electrophilicity of the nitroso-nitrogen atom. The protonated intermediate is then susceptible to nucleophilic attack by a water molecule. This attack typically leads to the formation of a tetrahedral intermediate. Subsequent rearrangement and cleavage of the N-N bond yield a secondary amine (in this case, methyl-2-oxobutylamine) and nitrous acid (HNO₂).

An analogous mechanism is observed in the acid-catalyzed hydrolysis of esters, which also involves protonation of a carbonyl oxygen followed by nucleophilic attack by water and the formation of a tetrahedral intermediate researchgate.net. Given the structure of this compound, protonation can also occur at the carbonyl oxygen of the ketone. This would activate the carbonyl carbon towards nucleophilic attack but would not directly lead to the cleavage of the N-nitrosamine bond, which is the defining feature of nitrosamine hydrolysis. The relative likelihood of protonation at the nitrosamine versus the carbonyl group depends on the specific reaction conditions and the relative basicity of the two oxygen atoms. In strongly acidic media, the mechanism involving a unimolecular cleavage of the protonated species (an A_AC1-type mechanism) could also be possible, particularly if steric hindrance around the functional group inhibits a bimolecular attack spcmc.ac.in.

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation | This compound, H₃O⁺ | Protonated this compound |

| 2 | Nucleophilic Attack | Protonated Nitrosamine, H₂O | Tetrahedral Intermediate |

| 3 | Rearrangement & Cleavage | Tetrahedral Intermediate | Methyl-2-oxobutylamine, Nitrous Acid |

Denitrosation Reactions and Characterization of Reaction Intermediates

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines and a critical pathway in their degradation. This reaction can be initiated by various chemical agents, including acids and nucleophiles, and is often the rate-limiting step in their decomposition.

Studies on various N-nitrosamines have shown that the denitrosation rate is highly dependent on the compound's structure and the reaction medium rsc.org. The reaction is generally catalyzed by acid, which protonates the nitrosamine as described above, making it more susceptible to nucleophilic attack. Nucleophiles such as halide ions (e.g., Br⁻) or thiourea (B124793) can then attack the nitroso-nitrogen, facilitating the cleavage of the N-N bond and releasing nitric oxide (NO) or a related species rsc.org. The reactivity of nitrosamines in denitrosation reactions is influenced by the electronic properties of the substituents on the amine nitrogen. Electron-withdrawing groups can affect the initial protonation equilibrium and the subsequent rate of nucleophilic attack rsc.org.

The characterization of reaction intermediates in nitrosamine chemistry is challenging due to their high reactivity and short lifetimes nih.gov. The primary intermediate in acid-catalyzed denitrosation is the protonated nitrosamine . Following the cleavage of the N-N bond, other transient species can be formed. Depending on the subsequent reaction steps, these can include aminyl radicals and nitric oxide radicals if the cleavage is homolytic, or a secondary amine and a nitrosonium ion (NO⁺) equivalent (like nitrous acid) if the cleavage is heterolytic. In some biological or metabolic activation pathways, reactive intermediates are formed that can interact with other molecules ontosight.ai. While direct characterization for this compound is not widely reported, these intermediates are consistent with the known chemistry of the N-nitrosamine class.

Thermal and Photochemical Degradation Studies

The stability of this compound is limited when exposed to energy in the form of heat or light. These conditions can induce decomposition through distinct pathways.

Photochemical Degradation Photochemical degradation is initiated by the absorption of light, typically in the ultraviolet (UV) region of the spectrum. The N-nitrosamine functional group has a characteristic UV absorption band corresponding to an n→π* electronic transition of the N=O group. Upon absorption of a photon of sufficient energy, the molecule is promoted to an excited state. From this excited state, the most probable reaction is the homolytic cleavage (photodissociation) of the N-N bond nih.gov.

This process, known as photodenitrosation, yields a nitric oxide radical (•NO) and an aminyl radical (in this case, the methyl-2-oxobutylaminyl radical). The fate of these radicals determines the final degradation products. This mechanism is a recognized pathway for the degradation of many compounds containing nitro or nitroso groups nih.govscielo.org.mx. Additionally, the carbonyl group of the 2-oxobutyl chain also has a weak n→π* absorption in the UV region, which could lead to photochemical reactions characteristic of ketones, such as Norrish Type I or Type II reactions, potentially leading to cleavage of the butyl chain. Studies on other organic molecules show that photochemical degradation rates can be influenced by the presence of other chemical species, such as dissolved organic matter or radical scavengers nih.govmdpi.com.

Investigations into the Redox Chemistry of this compound

Redox reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. Both the nitrosamine and the ketone functional groups in this compound can participate in oxidation and reduction reactions libretexts.orgwikipedia.org.

Reduction Reactions The nitrosamine group is readily reduced. Common laboratory reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd), can reduce the N-NO group to a hydrazine (B178648) derivative (1-methyl-1-(2-oxobutyl)hydrazine). Under more vigorous conditions, the N-N bond may be cleaved to yield the corresponding secondary amine (methyl-2-oxobutylamine). The ketone carbonyl group is also susceptible to reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride, the ketone would be reduced to a secondary alcohol, yielding N-methyl-N-(2-hydroxybutyl)nitrosamine. The relative reactivity of the two functional groups would depend on the specific reducing agent and reaction conditions chosen.

Oxidation Reactions The oxidation of this compound can occur at several sites. The nitrogen atom of the amine could be oxidized, although the N-nitroso group is already in a relatively high oxidation state. More likely, oxidation would occur on the alkyl chain. The carbon atoms alpha to the carbonyl group (at the C1 and C3 positions of the butyl chain) are activated and could be susceptible to oxidation, potentially leading to chain cleavage or the formation of carboxylic acids under strong oxidizing conditions (e.g., using potassium permanganate (B83412) or chromic acid). The oxidation of amines can also be promoted by enzymatic systems, such as cytochrome P-450, which is a key pathway in the metabolic processing of many nitrosamines nih.gov.

Table 2: Summary of Potential Redox Reactions

| Reaction Type | Functional Group | Potential Reagent(s) | Predicted Product(s) |

|---|---|---|---|

| Reduction | Nitrosamine (N-NO) | LiAlH₄, Catalytic Hydrogenation | 1-Methyl-1-(2-oxobutyl)hydrazine, Methyl-2-oxobutylamine |

| Reduction | Ketone (C=O) | NaBH₄, LiAlH₄ | N-Methyl-N-(2-hydroxybutyl)nitrosamine |

| Oxidation | Alkyl Chain (α-carbons) | KMnO₄, H₂CrO₄ | Carboxylic acids, Chain cleavage products |

Molecular Interaction Studies of Methyl 2 Oxobutylnitrosamine with Biological Macromolecules Mechanistic Focus

Nucleic Acid Modification Pathways by Methyl-2-oxobutylnitrosamine

The genotoxicity of many N-nitrosamines, including this compound, is primarily attributed to their ability to alkylate DNA. This process is not direct but requires metabolic activation to convert the parent compound into a reactive intermediate that can covalently bind to nucleotide bases, forming DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired.

Elucidation of Site-Specific Alkylation Patterns in Nucleotides and Nucleic Acids

N-nitrosamines are activated by cytochrome P450 (CYP) enzymes through α-hydroxylation. For asymmetric nitrosamines like N-nitroso-N-methylbutylamine (NMB), the parent compound of this compound, α-hydroxylation can occur on either the methyl or the butyl group. Hydroxylation of the methyl group is a critical step that leads to the formation of a highly unstable α-hydroxymethylnitrosamine. This intermediate spontaneously decomposes to yield a methyldiazonium ion (CH₃N₂⁺), a potent electrophilic methylating agent.

This methyldiazonium ion can then attack various nucleophilic sites on DNA bases. The primary sites of alkylation are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) rings. While N-alkylation products are more abundant, O-alkylation adducts are considered more significant in terms of mutagenicity and carcinogenicity.

Key DNA alkylation adducts formed by methylating agents derived from nitrosamines include:

N7-methylguanine (N7-MeG): Typically the most abundant adduct formed.

O⁶-methylguanine (O⁶-MeG): A highly miscoding lesion that preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Its formation and persistence are strongly correlated with the carcinogenic potential of methylating agents. researchgate.net

N3-methyladenine (N3-MeA): A cytotoxic lesion that can block DNA replication.

Other minor adducts: These include O⁴-methylthymine (O⁴-MeT), O²-methylthymine (O²-MeT), and N3-methylguanine (N3-MeG). researchgate.net

The formation of these adducts is not random; the chemical reactivity of the Sₙ1-type electrophile (methyldiazonium ion) allows it to react with both nitrogen and oxygen atoms on the DNA bases. nih.gov The specific pattern and quantity of these adducts in a given tissue contribute to the organ-specific carcinogenicity of the parent nitrosamine (B1359907).

In Vitro Formation and Characterization of Specific Nucleic Acid Adducts

The identification and quantification of DNA adducts are crucial for understanding the mechanisms of chemical carcinogenesis. In vitro studies are essential for synthesizing and characterizing these adducts, which can then be used as standards for in vivo detection.

The general approach involves reacting a known carcinogen or its reactive metabolite with DNA or individual deoxynucleosides. For nitrosamines, this often involves a system that mimics metabolic activation, such as liver microsomes or chemical models like Fenton's reagent. researchgate.netwho.int The resulting adducts are then isolated and characterized using advanced analytical techniques.

Table 1: Analytical Methods for Nucleic Acid Adduct Characterization

| Analytical Technique | Application in Adduct Analysis | Reference |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard for its high sensitivity and specificity in detecting and quantifying known DNA adducts in complex biological samples. berkeley.edu | |

| High-Resolution Mass Spectrometry (HRMS) | Enables the identification of unknown or "untargeted" DNA adducts by providing highly accurate mass measurements of the modified nucleosides. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the precise chemical structure and conformation of synthesized adduct standards, confirming the site of alkylation on the nucleobase. acs.org |

| ³²P-Postlabeling | A highly sensitive method for detecting DNA adducts without prior knowledge of their structure, though it can be less specific than MS-based methods. | who.int |

In the context of this compound, the primary DNA-reactive species is the methyldiazonium ion derived from the methyl group. Therefore, the adducts formed would be methylated nucleobases. For example, studies with the parent compound NMB demonstrate its ability to methylate DNA following metabolic activation. researchgate.netnih.gov The characterization of adducts like O⁶-methylguanine (O⁶-MeG) is particularly important due to its established role in initiating cancer-causing mutations. researchgate.net

Protein Interaction Mechanisms of this compound

While DNA is the primary target for the mutagenic effects of nitrosamines, the reactive electrophilic intermediates generated during their metabolism can also covalently bind to cellular proteins. nih.gov This binding can alter protein structure and function, potentially contributing to cellular toxicity.

Alkylation of Amino Acid Residues within Protein Structures

The same electrophilic methyldiazonium ion that alkylates DNA can also react with nucleophilic sites within proteins. mdpi.com The most reactive nucleophiles in proteins are the side chains of specific amino acid residues.

Key amino acid targets for alkylation include:

Cysteine: The sulfhydryl (-SH) group of cysteine is a strong nucleophile and a common target for electrophilic attack by alkylating agents. mdpi.comnih.gov

Histidine: The nitrogen atoms in the imidazole (B134444) ring of histidine are nucleophilic.

Lysine (B10760008): The ε-amino group of the lysine side chain can be alkylated.

Methionine: The sulfur atom in the thioether side chain of methionine can be targeted by certain oxidants and alkylating agents. google.comucl.ac.uk

The formation of protein adducts can lead to conformational changes, inactivation, or degradation of the protein. While covalent binding to proteins has been studied for some nitrosamines like N-nitrosodimethylamine (NDMA), research suggests that this binding may not be the primary driver of toxicity compared to the effects of DNA adducts. nih.gov Specific studies characterizing the protein adducts formed by this compound are limited, but the general principles of electrophile-protein interaction suggest that such adducts are likely formed.

Studies on Enzyme Active Site Modification by this compound

The active site of an enzyme often contains highly reactive nucleophilic amino acid residues (e.g., cysteine, histidine, serine) that are essential for catalysis. Alkylation of these critical residues by an electrophilic metabolite can lead to irreversible enzyme inhibition. This is a potential mechanism of toxicity for many xenobiotics.

For example, the modification of cysteine thiol groups is a known mechanism for inactivating enzymes. Reagents that specifically alkylate cysteine residues are widely used in biochemistry to probe active site structure and function. If the methyldiazonium ion generated from this compound reaches an enzyme's active site, it could covalently modify a critical nucleophilic residue, thereby inactivating the enzyme. However, direct experimental evidence demonstrating the modification of specific enzyme active sites by this compound is not extensively documented in the scientific literature.

Biotransformation Pathways of this compound (Enzyme-Catalyzed Reactions)

This compound is itself a metabolite, formed via the enzyme-catalyzed biotransformation of its precursor, N-nitroso-N-methylbutylamine (NMB), also known as methyl-n-butylnitrosamine (MBN). The metabolism of NMB is complex and involves several oxidative pathways mediated by cytochrome P450 (CYP) enzymes, primarily in the liver but also in other tissues like the esophagus. mdpi.com

The metabolic reactions of NMB can be broadly categorized as either activation (leading to DNA-reactive species) or detoxification pathways. Hydroxylation at the α-carbon of the methyl group (demethylation) or the butyl group (debutylation) are considered activation pathways. Conversely, hydroxylation at other positions on the butyl chain (β, γ, and ω-hydroxylation) are generally considered detoxification pathways, as they lead to more polar, readily excretable metabolites. mdpi.com

Table 2: Major Enzyme-Catalyzed Biotransformation Pathways of N-Nitroso-N-methylbutylamine (NMB)

| Metabolic Pathway | Product(s) | Key Enzymes Involved (Rat Liver Microsomes) | Consequence | Reference |

|---|---|---|---|---|

| α-Hydroxylation (Demethylation) | Formaldehyde (B43269) + Butyldiazonium ion | CYP2E1, CYP2C11, CYP2B1/2B2 | Activation (Butylation of DNA) | mdpi.com |

| α-Hydroxylation (Debutylation) | Butyraldehyde + Methyldiazonium ion | CYP2B1/2B2, CYP1A1/1A2, CYP2E1 | Activation (Methylation of DNA) | mdpi.com |

| β-Hydroxylation (C2) | This compound (via 2-hydroxy intermediate) | CYP2B1/2B2, CYP1A1/1A2 | Detoxification/Metabolic Intermediate | mdpi.com |

| γ-Hydroxylation (C3) | Methyl-3-hydroxybutylnitrosamine | CYP1A1/1A2, CYP2B1/2B2 | Detoxification | mdpi.com |

| ω-Hydroxylation (C4) | Methyl-4-hydroxybutylnitrosamine | CYP2C11, CYP2B1/2B2 | Detoxification | mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-nitroso-N-methylbutylamine | NMB, MBN |

| N7-methylguanine | N7-MeG |

| O⁶-methylguanine | O⁶-MeG |

| N3-methyladenine | N3-MeA |

| O⁴-methylthymine | O⁴-MeT |

| O²-methylthymine | O²-MeT |

| Cytochrome P450 | CYP |

| N-nitrosodimethylamine | NDMA |

| Cysteine | Cys |

| Histidine | His |

| Lysine | Lys |

Enzymatic Hydrolysis Mechanisms

Direct enzymatic hydrolysis of the parent this compound molecule is not a primary metabolic pathway. Instead, hydrolysis plays a crucial secondary role in the breakdown of unstable intermediates that are formed following initial oxidative metabolism. nih.gov The main enzymatic attack on N-nitrosamines is mediated by oxidative enzymes, which introduce functional groups that render the molecule susceptible to subsequent reactions, including spontaneous decomposition and hydrolysis. nih.govacs.org

For instance, the metabolic activation of N-nitrosamines by cytochrome P450 enzymes leads to the formation of α-hydroxy nitrosamines. nih.gov These intermediates are typically unstable and can decompose, yielding aldehydes and diazonium ions. In an aqueous cellular environment, imine intermediates that may also form can undergo hydrolysis to yield their corresponding carbonyls and amines. nih.gov Therefore, while hydrolase enzymes may not directly target the parent nitrosamine, the chemical process of hydrolysis is essential for the degradation of downstream metabolites.

Oxidative Transformations Mediated by Cytochrome P450 Enzymes (as fundamental chemical reactions)

The critical step in the bioactivation of this compound is its oxidative metabolism, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comimpactfactor.org These enzymes transform the chemically stable nitrosamine into highly reactive electrophilic intermediates capable of alkylating biological macromolecules like DNA. mdpi.comnih.gov The primary mechanism is α-hydroxylation, which involves the enzymatic insertion of an oxygen atom onto a carbon atom adjacent (in the α-position) to the N-nitroso group. nih.govacs.org

For the asymmetric this compound, there are two distinct carbon atoms in the α-position, leading to two competing metabolic activation pathways:

α-Methylene Hydroxylation (on the oxobutyl group): Oxidation at the methylene (B1212753) carbon of the 2-oxobutyl chain produces an unstable α-hydroxy nitrosamine intermediate. This intermediate rapidly decomposes, releasing 2-oxobutanal and the highly reactive methyldiazonium ion. The methyldiazonium ion is a potent methylating agent that can covalently bind to nucleophilic sites on DNA, forming methyl-DNA adducts, which are considered to be critical lesions in the initiation of carcinogenesis. nih.govmdpi.com

α-Methyl Hydroxylation (on the methyl group): Alternatively, CYP enzymes can catalyze hydroxylation at the methyl group. aacrjournals.org This pathway generates formaldehyde and an unstable 2-oxobutyldiazohydroxide. This, in turn, can lead to the formation of a 2-oxobutylating agent, which can also form DNA adducts. mdpi.com

The metabolism of N-nitrosamines can be influenced by their geometric isomerism. A study on the closely related compound N-nitroso-N-methyl-N-(2-oxopropyl)amine, a structural isomer of MNBO, revealed that the E isomer was preferentially metabolized by rat hepatocytes, while the Z isomer was not significantly metabolized. researchgate.net This suggests that the stereochemical configuration of this compound likely plays a significant role in its interaction with the active site of metabolizing enzymes.

The specific CYP isoforms involved in the metabolism of this compound have not been definitively identified, but studies on similar nitrosamines, such as the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), have shown high catalytic efficiency by enzymes like CYP2A13, which is predominantly expressed in the respiratory tract. aacrjournals.org

Table 1: Predicted Metabolic Products from α-Hydroxylation of this compound

| Metabolic Pathway | Initial Unstable Intermediate | Resulting Reactive Species | Stable Byproduct |

|---|---|---|---|

| α-Methylene Hydroxylation | 1-(N-nitroso-N-methylamino)-1-hydroxy-2-butanone | Methyldiazonium ion | 2-Oxobutanal |

| α-Methyl Hydroxylation | N-(2-oxobutyl)-N-(hydroxymethyl)nitrosamine | 2-Oxobutyldiazonium ion (from diazohydroxide) | Formaldehyde |

Table 2: Illustrative Kinetic Parameters for the Metabolism of Related N-Nitrosamines by Cytochrome P450 Enzymes This table presents data from structurally similar compounds to provide context for the potential enzymatic efficiency of this compound metabolism. The specific parameters for this compound are not available.

| Substrate | CYP450 Isoform | Metabolic Reaction | Apparent Km (µM) | Vmax (nmol/min/nmol P450) | Source |

|---|---|---|---|---|---|

| N-Nitroso-N-methylaniline (NMA) | P450 2B1 | Formaldehyde production | N/A | 3.3 | nih.gov |

| N-Nitroso-N-methylaniline (NMA) | P450 2B2 | Formaldehyde production | N/A | 1.6 | nih.gov |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | CYP2A13 | Keto aldehyde formation | 5.4 | 10.4 | aacrjournals.org |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | CYP2A13 | Keto alcohol formation | 5.4 | 1.5 | aacrjournals.org |

Advanced Analytical Techniques for Research Characterization of Methyl 2 Oxobutylnitrosamine

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of nitrosamines and for their quantification.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including N-nitrosamines. For asymmetrical nitrosamines, the restricted rotation around the N-N bond can lead to the presence of distinct signals for different conformers (Z and E isomers), which can be observed in both ¹H and ¹³C NMR spectra. While specific NMR data for Methyl-2-oxobutylnitrosamine is not available, analysis would typically involve identifying signals corresponding to the methyl and oxobutyl groups and their respective positions relative to the nitroso functional group.

Mass Spectrometry (MS) for Identification and Quantification in Research Samples

Mass spectrometry, particularly when coupled with chromatographic separation, is the cornerstone for the sensitive detection and identification of nitrosamines. Electron ionization (EI) mass spectra of nitrosamines often show a characteristic molecular ion peak and a fragment corresponding to the loss of the nitroso group (NO). The fragmentation pattern of this compound would be expected to yield ions characteristic of the methyl and 2-oxobutyl fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition, confirming the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Structural Analysis

Infrared spectroscopy is useful for identifying the functional groups within a molecule. For a nitrosamine (B1359907), a characteristic stretching vibration for the N=O group would be expected. The presence of a ketone in this compound would also give rise to a strong C=O stretching band in the IR spectrum. UV-Vis spectroscopy is also used in nitrosamine analysis. N-nitrosamines typically exhibit a strong absorption band around 230-250 nm and a weaker one around 330-350 nm. These absorptions can be used for quantification and for monitoring reactions.

Chromatographic Separation Techniques

Chromatography is vital for separating nitrosamines from complex matrices before their detection and quantification.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

HPLC, often coupled with mass spectrometry (LC-MS), is a widely used technique for the analysis of less volatile or thermally unstable nitrosamines. Method development would involve optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., water, methanol, or acetonitrile (B52724) gradients with modifiers like formic acid), and detector settings to achieve good separation and sensitivity for this compound.

Gas Chromatography (GC) Applications for Volatile this compound Studies

Gas chromatography is a primary technique for the analysis of volatile nitrosamines. GC coupled with a mass spectrometer (GC-MS) or a thermal energy analyzer (TEA) provides high sensitivity and selectivity. For this compound, a suitable GC method would require optimization of the column type, temperature program, and injection parameters to ensure it can be analyzed without thermal degradation.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of "this compound" in intricate samples, such as biological matrices or environmental samples, presents significant challenges due to the potential for interference from other compounds. Hyphenated techniques are particularly well-suited to address these challenges by providing a multi-dimensional analytical approach. The most prominent and effective of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). sepscience.comlcms.czchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of "this compound," the sample would first be introduced into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column. As the separated components, including "this compound," exit the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically through electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound.

Sample Preparation: Prior to GC-MS analysis, a sample preparation step such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate and concentrate the "this compound" from the sample matrix.

Instrumentation and Conditions: The choice of the GC column (e.g., capillary column with a specific stationary phase) and the temperature program are critical for achieving good separation. The mass spectrometer can be operated in different modes, such as full scan mode to obtain a complete mass spectrum for identification, or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is particularly useful for the analysis of non-volatile and thermally labile compounds, which may include "this compound" or its derivatives. sepscience.comlcms.czglsciences.comshimadzu.com In LC-MS, the sample is first dissolved in a suitable solvent and then injected into a liquid chromatograph. The separation of the components in the mixture is achieved based on their differential partitioning between the mobile phase and the stationary phase of the LC column.

Following separation, the eluent from the LC column is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. Similar to GC-MS, the mass spectrometer then separates and detects the ions based on their m/z ratio, providing both qualitative and quantitative information.

Chromatographic Conditions: The selection of the LC column (e.g., reversed-phase C18), the mobile phase composition, and the gradient elution program are optimized to achieve the desired separation of "this compound" from other components in the sample.

Mass Spectrometry Parameters: The ionization source parameters and the mass analyzer settings are tuned to maximize the signal of the target analyte. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural elucidation by fragmenting a specific precursor ion and analyzing the resulting product ions. lcms.cz

Illustrative Research Findings

Table 1: Hypothetical GC-MS Data for the Analysis of this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | 12.5 |

| Molecular Ion (m/z) | [Expected m/z of M+] |

| Key Fragment Ions (m/z) | [List of expected fragment m/z values] |

| Limit of Detection (LOD) | [e.g., ng/mL] |

| Limit of Quantification (LOQ) | [e.g., ng/mL] |

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | [Expected m/z of [M+H]+] |

| Product Ions (m/z) | [List of expected product ion m/z values] |

| Collision Energy (eV) | [Optimized value] |

| Limit of Detection (LOD) | [e.g., µg/L] |

| Limit of Quantification (LOQ) | [e.g., µg/L] |

These hyphenated techniques provide the necessary sensitivity and specificity for the unambiguous identification and accurate quantification of "this compound" in complex mixtures, which is crucial for research and regulatory purposes.

Computational and Theoretical Investigations of Methyl 2 Oxobutylnitrosamine

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of Methyl-2-oxobutylnitrosamine can be scrutinized at the atomic level. These computational methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's electronic structure, geometry, and reactivity, which are fundamental to understanding its biological activity.

Researchers utilize various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to model the molecular structure of this compound. These calculations can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its steric and electronic properties.

Beyond molecular geometry, quantum chemical calculations elucidate the electronic landscape of this compound. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are critical descriptors of reactivity. mdpi.comarxiv.org The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arxiv.org

For nitrosamines, a key aspect of their reactivity is the susceptibility of the α-carbon to hydroxylation by cytochrome P450 enzymes, a critical step in their metabolic activation. Quantum chemical calculations can model the transition states of such reactions, providing insights into the activation energy barriers and the likelihood of different metabolic pathways. nih.gov By calculating parameters such as atomic charges and Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting the molecule's metabolic fate and its potential to form reactive intermediates that can interact with biological macromolecules. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Nitrosamine (B1359907)

| Property | Calculated Value | Significance |

| Energy of HOMO | -7.5 eV | Indicates electron-donating capacity |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar small nitrosamines. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between this compound and biological macromolecules, such as proteins and DNA. nih.govnih.gov These simulations model the movement of atoms over time, offering a detailed view of the binding processes, conformational changes, and interaction energies that govern the compound's biological effects. nih.govfrontiersin.org

In a typical MD simulation, the system, comprising the ligand (this compound), the receptor (e.g., a cytochrome P450 enzyme or a DNA strand), and a solvent environment (usually water), is represented by a force field. nih.gov The force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for each atom, the simulation generates a trajectory that describes how the system evolves over time. mdpi.com

MD simulations can be employed to study the initial binding of this compound to the active site of metabolic enzymes. These simulations can reveal the key amino acid residues involved in the interaction, the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational changes that occur in both the ligand and the protein upon binding. researchgate.net This information is crucial for understanding the substrate specificity and catalytic mechanism of the enzymes responsible for its metabolic activation.

Following metabolic activation, the resulting reactive electrophiles can interact with DNA, a critical event in the initiation of carcinogenesis. nih.gov MD simulations can be used to model the interaction of these reactive species with DNA, providing insights into the formation of DNA adducts. researchgate.net These simulations can identify the preferred binding sites on the DNA molecule and the structural distortions that result from adduct formation.

The stability of the ligand-receptor complex can be assessed through analyses of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. nih.govfrontiersin.org Furthermore, techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative measure of the affinity between this compound and its biological target. researchgate.net

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Interactions

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Elucidates key specific interactions for binding. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy change upon ligand binding. | Quantifies the binding affinity. |

Structure-Reactivity Relationship Modeling via Computational Approaches

Structure-reactivity relationship modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides a computational framework for predicting the biological activity of chemicals based on their molecular structure. researchgate.net For this compound, QSAR models can be developed to predict its carcinogenic potency and other toxicological endpoints.

QSAR models are based on the principle that the biological activity of a compound is a function of its physicochemical and structural properties. These properties, known as molecular descriptors, can be calculated from the molecular structure using computational methods. Descriptors can be categorized into several types, including:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges). researchgate.net

Once a set of relevant descriptors is calculated for a series of related compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical and machine learning methods, such as multiple linear regression, partial least squares, and neural networks, can be used to build the QSAR model.

In the context of nitrosamines, QSAR models can be used to predict their carcinogenic potency, often expressed as the TD50 value (the chronic dose rate that gives 50% of the animals tumors). researchgate.net These models can help to identify the key structural features that contribute to the carcinogenicity of this class of compounds. For example, the presence of certain functional groups or the steric environment around the α-carbon can significantly influence metabolic activation and, consequently, carcinogenic potency. researchgate.net

The development of robust QSAR models for nitrosamines is an active area of research, with the goal of creating predictive tools for risk assessment. researchgate.net These models can be used to screen new or uncharacterized nitrosamines for potential carcinogenicity, reducing the need for extensive animal testing.

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling of Nitrosamines

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching. |

| Geometrical | Molecular Surface Area | Steric accessibility. |

| Quantum-Chemical | LUMO Energy | Susceptibility to nucleophilic attack. |

Future Directions in Methyl 2 Oxobutylnitrosamine Research

Emerging Research Questions and Hypotheses in N-Nitrosamine Chemistry

The field of N-nitrosamine chemistry is experiencing a surge in research activity, driven by the detection of these potentially carcinogenic compounds in various consumer products and pharmaceuticals. While much of the focus has been on well-known nitrosamines, the broader class of these compounds, including Methyl-2-oxobutylnitrosamine, presents a complex analytical and toxicological challenge. A key emerging research question revolves around the comprehensive identification of all potential N-nitrosamine drug substance-related impurities (NDSRIs) that can form in drug products. acs.org This includes understanding the nuanced reaction pathways beyond the well-understood N-nitrosation of simple secondary amines. acs.org

Researchers are increasingly investigating alternative reaction pathways, such as C-nitrosation or nitration, that complex amines might undergo, which could lead to non-N-nitrosamine products. acs.org A significant hypothesis being explored is that the structural complexity of the amine precursor dictates its propensity to form an N-nitrosamine. acs.org For instance, some complex amines are known to be unreactive or to react via these alternative pathways. acs.org Understanding these structure-activity relationships is crucial for predicting the likelihood of this compound formation from its precursors.

Another critical area of investigation is the influence of the local chemical environment on N-nitrosamine formation and degradation. For example, the role of gut microbiota in metabolizing nitrosamines to produce genotoxic metabolites is a burgeoning field of study. researchgate.net This raises the hypothesis that individual differences in gut microbiome composition could influence the carcinogenic risk associated with exposure to compounds like this compound. researchgate.net Furthermore, the photolytic decomposition of N-nitrosamines is an area of active research, with studies showing that the quantum yield of decomposition can be significantly affected by pH. nih.gov

Future research will likely focus on developing predictive models for N-nitrosamine formation based on the chemical structures of the amine and the nitrosating agent, as well as the reaction conditions. This includes a deeper understanding of protolytic denitrosation and reactions with electrophiles that can deactivate the N-nitroso functionality. nih.gov

Development of Novel Methodologies for Investigation of Related Compounds

The low concentration at which N-nitrosamines, including presumably this compound, are present in various matrices necessitates the development of highly sensitive and selective analytical methods. The pharmaceutical industry, in particular, faces the challenge of reliably quantifying these impurities at trace levels to comply with stringent regulatory guidelines. nih.gov

Significant progress has been made in the application of advanced analytical techniques for this purpose. Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool, offering simplicity, precision, accuracy, and selectivity for monitoring N-nitrosamines. nih.govnih.gov Novel UHPLC-MS/MS methods are continuously being developed and validated for the trace-level identification and quantification of genotoxic impurities. nih.gov Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods are being validated for the risk assessment of various N-nitrosamines in both active pharmaceutical ingredients (APIs) and drug products. nih.gov

The table below summarizes some of the novel analytical methodologies being developed for the detection of N-nitrosamines, which would be applicable for the investigation of this compound.

| Analytical Technique | Application | Key Advantages |

| UHPLC-MS/MS | Monitoring of N-nitrosamine impurities in pharmaceutical products. | Simple, precise, accurate, selective, and offers high sensitivity with limits of quantification in the ppb and sub-ppb ranges. nih.govnih.gov |

| LC-MS/MS | Risk assessment of N-nitrosamines in pharmaceutical products and packaging materials. | Useful for a wide range of N-nitrosamine compounds in both API and drug products. nih.gov |

| LC-APCI-MS/MS | Determination of N-nitrosamine impurities in drug substances and products. | Rapid and sensitive method for routine application. nih.gov |

| GC-MS/MS | Detection of volatile nitrosamines in biological matrices like human urine. | Accurate and precise for measuring volatile nitrosamines at very low levels. tandfonline.com |

Beyond detection, there is a growing interest in computational approaches for predicting the carcinogenic potency of N-nitrosamines. Quantum mechanics-based models are being developed to understand the structure-activity relationships that drive the hazardous properties of these molecules. researchgate.net This approach can be leveraged for quantitative hazard assessment and to offer qualitative guidance by comparing the electronic structure of unknown contaminants with well-studied analogs. researchgate.net

Interdisciplinary Approaches to Advancing N-Nitrosamine Science

Addressing the multifaceted challenges posed by N-nitrosamines, including this compound, requires a concerted effort that integrates expertise from various scientific disciplines. The complexity of N-nitrosamine formation, detection, and mitigation necessitates collaboration between organic chemists, analytical chemists, material scientists, computational chemists, and toxicologists.

One prominent example of an interdisciplinary approach is the development of novel materials for N-nitrosamine mitigation. Research is being conducted on nanoporous materials that can act as adsorbents to scavenge N-nitrosamines or their precursors. cphi-online.com This involves a synergistic effort combining materials and organic chemistry for the synthesis and characterization of these materials, with thermodynamic and kinetic studies to understand their adsorption properties. cphi-online.com Computational chemistry plays a crucial role in this process by enabling the screening of potential adsorbent materials and understanding the interactions at a molecular level. cphi-online.com

The risk assessment and control of N-nitrosamine impurities in pharmaceuticals is another area where interdisciplinary collaboration is paramount. This involves close cooperation between the pharmaceutical industry, regulatory agencies, and academic researchers. researchgate.net The goal is to balance the mitigation of nitrosamine (B1359907) risks with ensuring the availability of essential medicines to patients. researchgate.net This has led to the optimization of manufacturing processes for many APIs and drug products. researchgate.net

Furthermore, the investigation into the fundamental chemistry of N-nitrosamines benefits from an interdisciplinary perspective. Understanding their reactivity and decomposition pathways is essential for developing effective remediation strategies. nih.gov This knowledge, derived from organic chemistry, is critical for analytical scientists developing detection methods and for toxicologists assessing the risks associated with these compounds.

The future of N-nitrosamine research will undoubtedly rely on strengthening these interdisciplinary collaborations to develop a holistic understanding of these contaminants and to devise effective strategies for their control and mitigation.

Q & A

Q. How can researchers design experiments to safely synthesize Methyl-2-oxobutylnitrosamine in the laboratory?

Methodological Answer: Synthesis typically involves nitrosation reactions under controlled acidic conditions. For example, reacting secondary amines (e.g., methylbutylamine precursors) with nitrosating agents like sodium nitrite in an acidic medium (HCl or HBr). Key considerations:

- Use stoichiometric controls to minimize byproducts.

- Conduct reactions in a fume hood with personal protective equipment (PPE) due to carcinogenic risks .

- Monitor pH and temperature to optimize yield and purity.

- Validate product identity via LC-MS or NMR, referencing established protocols for nitrosamine characterization .

Q. What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Containment : Use sealed systems to prevent aerosol formation. Avoid contact with water or drains to mitigate environmental release .

- Decontamination : Clean spills with alcohol-based solvents and absorbents like diatomite. Dispose of waste via certified hazardous waste channels .

- Storage : Store in airtight, light-resistant containers at –20°C, segregated from oxidizing agents. Regularly inspect storage integrity .

Q. How should researchers detect and quantify trace levels of this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate nitrosamines from biological or environmental samples.

- Analytical Methods :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound?

Methodological Answer:

- Data Triangulation : Compare results across in vitro (Ames test) and in vivo (rodent bioassay) models. Account for metabolic activation differences (e.g., S9 liver fractions).

- Dose-Response Analysis : Use benchmark dose (BMD) modeling to reconcile variability in threshold effects.

- Uncertainty Quantification : Apply frameworks from non-targeted analysis (NTA) to assess methodological biases, as outlined in analytical chemistry best practices .

Q. What strategies optimize the synthesis yield of this compound while minimizing genotoxic impurities?

Methodological Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate factors like pH, temperature, and reagent ratios.

- Byproduct Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitrous acid derivatives).

- Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound. Validate purity via HPLC-UV (λ = 230 nm) .

Q. How can mechanistic studies elucidate the metabolic activation pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Use C-labeled compounds to track metabolic intermediates in hepatic microsomal assays.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify key oxidative pathways.

- Computational Modeling : Apply molecular docking simulations to predict interactions with DNA adduct-forming enzymes (e.g., alkyltransferase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.